molecular formula C9H17N B1286991 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine CAS No. 90949-06-7

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine

Cat. No.: B1286991
CAS No.: 90949-06-7
M. Wt: 139.24 g/mol
InChI Key: HVBXSUGKPOUETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bicyclo[221]heptan-2-yl)ethanamine is an organic compound with the molecular formula C9H17N It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornan-2-ol.

    Conversion to Amine: The alcohol group in norbornan-2-ol is converted to an amine group through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Hydroboration-Oxidation: Large-scale hydroboration-oxidation of norbornene.

    Efficient Conversion: Optimized conversion of norbornan-2-ol to the amine using high-yield reagents and catalysts.

    Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, substituted amines.

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological pathways. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: The parent hydrocarbon of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine.

    Norbornene: A precursor in the synthesis of the compound.

    Norbornan-2-ol: An intermediate in the synthesis process.

Uniqueness

This compound is unique due to its combination of a rigid bicyclic structure and an amine functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine, commonly referred to as a bicyclic amine, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound exhibits a bicyclic structure that may influence its interaction with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The chemical formula for this compound is C9H15NC_9H_{15}N. The bicyclic framework contributes to its rigidity and may affect its binding affinity and selectivity towards biological targets.

Neurotransmitter Interaction

Research indicates that this compound has potential interactions with neurotransmitter systems, particularly the monoaminergic systems (serotonin, dopamine, and norepinephrine). These interactions are crucial for understanding its effects on mood, cognition, and behavior.

Table 1: Summary of Biological Activities

Activity TypeTarget SystemObserved EffectsReferences
NeurotransmitterSerotonin ReceptorsModulation of mood
NeurotransmitterDopamine ReceptorsPotential stimulant effects
Enzyme InhibitionMonoamine OxidaseIncreased levels of neurotransmitters
Antidepressant-likeBehavioral ModelsReduction of depressive-like behaviors

Case Study 1: Serotonergic Activity

In a study examining the serotonergic activity of bicyclic amines, this compound was found to enhance serotonin release in vitro. This suggests a potential role in treating mood disorders. The study utilized rat brain slices to measure serotonin levels post-administration of the compound, demonstrating a significant increase compared to controls .

Case Study 2: Dopaminergic Effects

Another investigation focused on the dopaminergic system revealed that this compound acts as a partial agonist at dopamine D2 receptors. In behavioral assays with mice, administration led to increased locomotor activity, indicating stimulant properties similar to those observed with traditional psychostimulants .

Case Study 3: Monoamine Oxidase Inhibition

Research conducted on enzyme inhibition showed that this compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine. This inhibition results in elevated levels of these neurotransmitters, potentially contributing to antidepressant effects observed in animal models .

The mechanisms by which this compound exerts its biological effects involve:

  • Receptor Binding Affinity : The compound's unique structure allows it to bind selectively to various receptor subtypes.
  • Neurotransmitter Release Modulation : It enhances the release of key neurotransmitters, which may underlie its mood-modulating effects.
  • Enzyme Inhibition : By inhibiting MAO, it prevents the degradation of neurotransmitters, leading to increased synaptic availability.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBXSUGKPOUETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90949-06-7
Record name 2-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Norbornane-2-acetic acid was treated with SOCl2, then with NH3. The resulting amine was reduced with LiAlH4 to give the desired intermediate. Yield: 35%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.